Cas no 1172394-45-4 (4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)

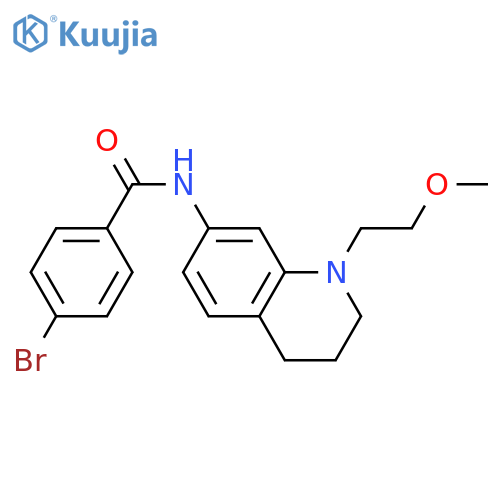

1172394-45-4 structure

商品名:4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide

- SR-01000911616

- 4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

- 4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- 1172394-45-4

- F2268-0066

- SR-01000911616-1

- AKOS024634262

- 4-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

-

- インチ: 1S/C19H21BrN2O2/c1-24-12-11-22-10-2-3-14-6-9-17(13-18(14)22)21-19(23)15-4-7-16(20)8-5-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23)

- InChIKey: WZJTVOMKIQHCMP-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2CCOC)(=O)C1=CC=C(Br)C=C1

計算された属性

- せいみつぶんしりょう: 388.079

- どういたいしつりょう: 388.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 41.6A^2

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2268-0066-2μmol |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-5μmol |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-4mg |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-25mg |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-100mg |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-2mg |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-5mg |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-1mg |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-40mg |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2268-0066-15mg |

4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |

1172394-45-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

1172394-45-4 (4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬